REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]2[CH3:17])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C.[H][H]>C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]2[CH3:17])=[CH:3][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1C(=NC(=C1)C)C
|
Name
|
charcoal H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C.[H][H]
|
Name
|
crude solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compound was prepared similarly to Preparation 56
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1C(=NC(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |